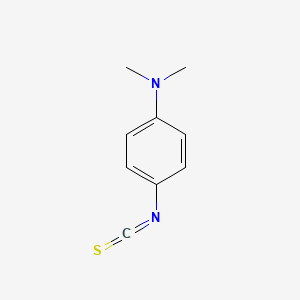

4-(Dimethylamino)phenyl isothiocyanate

Description

Significance in Contemporary Chemical Sciences

In contemporary chemical sciences, the significance of 4-(Dimethylamino)phenyl isothiocyanate lies primarily in its utility as a derivatizing agent for the analysis of primary and secondary amines, most notably amino acids, peptides, and proteins. shimadzu.com The isothiocyanate group readily reacts with the nucleophilic amino groups to form stable thiourea (B124793) derivatives. mdpi.com This reaction is fundamental to pre-column derivatization techniques in high-performance liquid chromatography (HPLC), enhancing the detectability of the analytes. sci-hub.box The presence of the dimethylamino-substituted phenyl chromophore in the resulting derivatives allows for sensitive UV-visible detection. mdpi.com

Furthermore, the isothiocyanate functional group is a key synthon in the synthesis of a wide array of heterocyclic compounds and thiourea derivatives. nih.govmdpi.comresearchgate.net Thiourea and its derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net Consequently, DMAP-NCS serves as a valuable starting material for the development of new pharmacologically active compounds. The reactivity of the isothiocyanate moiety allows for its incorporation into more complex molecular architectures, highlighting its role as a versatile building block in medicinal and materials chemistry. mdpi.com

Historical Context of Isothiocyanate Reagents in Analytical and Synthetic Chemistry

The use of isothiocyanate reagents in analytical chemistry has a rich history, most famously exemplified by the work of Pehr Edman in the 1950s. wikipedia.orgletstalkacademy.com Edman developed a method for the stepwise degradation of peptides and proteins to determine their amino acid sequence, a process now known as the Edman degradation. wikipedia.orglibretexts.orglibretexts.org The key reagent in this method is phenyl isothiocyanate (PITC), which reacts with the N-terminal amino acid of a peptide under alkaline conditions to form a phenylthiocarbamoyl derivative. letstalkacademy.comlibretexts.org Subsequent treatment with acid cleaves this N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH) derivative for identification. wikipedia.orglibretexts.org This groundbreaking technique revolutionized protein chemistry and laid the foundation for modern proteomics.

The success of PITC spurred the development of other isothiocyanate-based reagents with improved properties, such as increased sensitivity. This led to the synthesis of colored and fluorescent isothiocyanates to enhance the detection of the resulting amino acid derivatives. An example of such a reagent is 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate (DNSAPITC), a fluorescent homologue of PITC, which allows for detection at the picomole level. nih.gov These developments in isothiocyanate chemistry have been pivotal in advancing our ability to analyze minute quantities of biological samples. sci-hub.box

In synthetic chemistry, isothiocyanates have long been recognized as versatile intermediates. Their ability to react with a wide range of nucleophiles has made them valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. mdpi.com The synthesis of thioureas, thiazoles, and other related structures from isothiocyanates has been a cornerstone of heterocyclic chemistry for decades. nih.gov

Broad Scope of Research Applications of this compound (DMAP-NCS)

The research applications of this compound are diverse, spanning analytical chemistry, protein science, and synthetic organic chemistry. A primary application is in the pre-column derivatization of amino acids for their quantitative analysis by reversed-phase high-performance liquid chromatography (RP-HPLC). The reaction of DMAP-NCS with amino acids yields stable, UV-absorbing phenylthiocarbamyl (PTC) derivatives, enabling their sensitive detection. mdpi.comresearchgate.net This method offers an alternative to traditional ion-exchange chromatography for amino acid analysis. sci-hub.box

While not as commonly used as traditional fluorescent labels like fluorescein (B123965) isothiocyanate (FITC), the structural similarity of DMAP-NCS to other fluorescent molecules suggests its potential use in fluorescence-based detection methods. The dimethylamino group can contribute to the fluorogenic properties of its derivatives, which is an area of ongoing research interest for developing new fluorescent probes for biological imaging. nih.govnih.govresearchgate.net

In the realm of synthetic chemistry, DMAP-NCS serves as a valuable building block. It is employed in the synthesis of N,N'-disubstituted thiourea derivatives, which are important scaffolds in medicinal chemistry due to their wide range of biological activities. mdpi.comnih.govmdpi.com The reaction of DMAP-NCS with various amines provides a straightforward route to a library of thiourea compounds for drug discovery and development. Furthermore, these thiourea derivatives can be used as intermediates in the synthesis of more complex heterocyclic systems. nih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₀N₂S | chemicalbook.comchemicalbook.com |

| Molecular Weight | 178.25 g/mol | chemicalbook.comchemicalbook.com |

| Appearance | Pale cream to yellow crystalline powder | N/A |

| Melting Point | 69 °C | nih.gov |

| Boiling Point | 152 °C at 6 mmHg | libretexts.org |

| CAS Number | 2131-64-8 | chemicalbook.comchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-isothiocyanato-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDJPEMAGYHSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175581 | |

| Record name | Isothiocyanic acid, p-dimethylaminophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-64-8 | |

| Record name | 4-Isothiocyanato-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, p-dimethylaminophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)phenyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiocyanic acid, p-dimethylaminophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isothiocyanato-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Dimethylamino)phenyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HG6CE5JMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 4 Dimethylamino Phenyl Isothiocyanate

Established Synthetic Routes to 4-(Dimethylamino)phenyl Isothiocyanate

The conversion of primary aromatic amines into isothiocyanates is a fundamental transformation in organic chemistry, with several reliable methods being widely practiced.

A common and versatile pathway to synthesize aryl isothiocyanates begins with the corresponding primary amine. This approach typically involves a two-step, one-pot process where the amine is first converted into a dithiocarbamate (B8719985) salt, which is then decomposed to yield the isothiocyanate product. nih.govorganic-chemistry.org

The initial step involves the reaction of the primary amine, in this case, 4-(Dimethylamino)aniline, with carbon disulfide (CS₂) in the presence of a base. nih.gov The base, which can be an organic amine like triethylamine (B128534) or an inorganic base such as sodium hydroxide (B78521) or potassium carbonate, facilitates the formation of a dithiocarbamate salt intermediate. nih.govbeilstein-journals.org

Following the formation of the dithiocarbamate salt, a desulfurylation agent is introduced to induce the elimination of a sulfur-containing species and form the isothiocyanate group. nih.gov A variety of reagents have been developed for this purpose, including:

Tosyl Chloride (TsCl): A facile protocol uses tosyl chloride to mediate the decomposition of the in situ generated dithiocarbamate salt. organic-chemistry.org

Cyanuric Chloride (TCT): 2,4,6-trichloro-1,3,5-triazine (TCT) has been employed as an efficient desulfurylation reagent, particularly in aqueous conditions, leading to high yields. nih.govcbijournal.com

Phenyl Chlorothionoformate: This reagent can be used in a one-pot process with solid sodium hydroxide, which is particularly effective for electron-rich aryl amines like 4-(Dimethylamino)aniline. thieme-connect.deorganic-chemistry.org

Propane Phosphonic Acid Anhydride (T3P®): T3P® serves as an effective desulfurating agent for the conversion of dithiocarbamates to isothiocyanates. organic-chemistry.org

The classic Hoffmann mustard oil reaction is another method that falls under this category, traditionally using reagents like mercuric chloride for the decomposition of the dithiocarbamate salt. doubtnut.com Modern variations have replaced toxic heavy metal salts with the more environmentally benign and efficient reagents listed above.

| Method | Reagents | Base | Typical Solvent | Key Feature |

| CS₂ / Tosyl Chloride | Carbon Disulfide, Tosyl Chloride | Triethylamine | Dichloromethane (B109758) | General and facile protocol. organic-chemistry.org |

| CS₂ / TCT | Carbon Disulfide, Cyanuric Chloride | K₂CO₃, NaOH | Water / CH₂Cl₂ | High yields, suitable for aqueous systems. nih.govcbijournal.com |

| Phenyl Chlorothionoformate | Phenyl Chlorothionoformate | Solid NaOH | Dichloromethane | Efficient one-pot process for electron-rich amines. thieme-connect.deorganic-chemistry.org |

| CS₂ / T3P® | Carbon Disulfide, T3P® | Amine or its salt | Not specified | Efficient desulfuration. organic-chemistry.org |

A more direct, albeit often harsher, method for synthesizing isothiocyanates is through the use of thiophosgene (B130339) (CSCl₂) or its surrogates. researchgate.netwikipedia.org Thiophosgene is a highly reactive electrophile that readily reacts with primary amines to form isothiocyanates. researchgate.netnih.gov

The reaction involves the nucleophilic attack of the amino group of 4-(Dimethylamino)aniline on the carbon atom of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride (HCl), typically scavenged by an added base or excess amine, to yield this compound. researchgate.netwikipedia.org

Due to the high toxicity and hazardous nature of thiophosgene, surrogates like triphosgene (B27547) have been explored. nih.gov Triphosgene, in combination with a sulfur source, can generate the reactive species in situ, offering a safer alternative for handling. The reaction of primary amines with thiophosgene is highly efficient and often serves as a benchmark for isothiocyanate synthesis. researchgate.net

Chemical Transformation of Precursor Compounds in Isothiocyanate Formation

The formation of the isothiocyanate group (-N=C=S) from a primary amine precursor involves distinct mechanistic pathways depending on the chosen synthetic route.

In the carbon disulfide-based methods, the key intermediate is the dithiocarbamate anion, formed by the nucleophilic addition of the amine to CS₂. The reaction of 4-(Dimethylamino)aniline with CS₂ and a base (B:) can be represented as:

(CH₃)₂N-C₆H₄-NH₂ + CS₂ + B ⇌ (CH₃)₂N-C₆H₄-NH-C(=S)S⁻ BH⁺

This dithiocarbamate salt is then activated by an electrophilic desulfurizing agent (e.g., TCT, TsCl). The agent reacts with one of the sulfur atoms, converting it into a good leaving group. Subsequent intramolecular cyclization and elimination lead to the formation of the stable isothiocyanate product and a sulfur-containing byproduct. nih.gov The proposed process for the formation of N-phenyl isothiocyanate from aniline (B41778) using TCT illustrates this transformation, which is analogous for the dimethylamino-substituted derivative. nih.govcbijournal.com

In the case of thiophosgenation, the transformation is more direct. The nitrogen atom of 4-(Dimethylamino)aniline acts as a nucleophile, attacking the electrophilic carbon of thiophosgene (CSCl₂). This addition is followed by a stepwise elimination of two HCl molecules, resulting in the formation of the C=N and C=S double bonds of the isothiocyanate moiety. researchgate.netnih.gov The high electrophilicity of the thiophosgene carbon atom drives this reaction efficiently. researchgate.net

Exploration of Green Chemistry Principles in DMAP-NCS Synthesis

In recent years, synthetic organic chemistry has increasingly focused on developing more environmentally friendly processes. The synthesis of isothiocyanates, including DMAP-NCS, has benefited from this trend, with several methods incorporating green chemistry principles.

Another green approach focuses on replacing hazardous reagents. The traditional reliance on highly toxic thiophosgene or heavy metal salts has been challenged by the development of milder and less toxic desulfurization agents like TCT and tosyl chloride. nih.govorganic-chemistry.org Furthermore, reagents like tetrapropylammonium (B79313) tribromide (TPATB) have been introduced as environmentally benign alternatives for the desulfurization step. researchgate.net The use of sodium bicarbonate, a mild and inexpensive base, in conjunction with TPATB in a water-ethyl acetate (B1210297) system further enhances the green credentials of the synthesis. researchgate.net

| Green Chemistry Principle | Application in DMAP-NCS Synthesis | Example Reagents/Conditions |

| Use of Safer Solvents | Performing the reaction in water instead of volatile organic compounds (VOCs). | Aqueous K₂CO₃ for dithiocarbamate formation. nih.govbeilstein-journals.org |

| Atom Economy / One-Pot Synthesis | Combining multiple reaction steps into a single procedure to reduce waste and purification steps. | One-pot conversion of amine to isothiocyanate via dithiocarbamate intermediate. nih.gov |

| Use of Safer Reagents | Replacing highly toxic reagents with less hazardous alternatives. | Using TCT, TsCl, or TPATB instead of thiophosgene or mercuric chloride. nih.govorganic-chemistry.orgresearchgate.net |

| Use of Milder Conditions | Employing mild bases and reaction conditions to improve safety and reduce energy consumption. | Use of sodium bicarbonate as a base. researchgate.net |

These advancements provide pathways to synthesize this compound that are not only efficient but also align with the principles of sustainable chemistry.

Reactivity and Advanced Derivatization Chemistry of 4 Dimethylamino Phenyl Isothiocyanate

Fundamental Principles of Isothiocyanate Reactivity in Organic Synthesis

The isothiocyanate group (-N=C=S) is characterized by a central carbon atom that is electrophilic in nature, making it susceptible to attack by nucleophiles. The reactivity of this group is influenced by the electron-donating or electron-withdrawing nature of the substituent attached to the nitrogen atom. In the case of 4-(Dimethylamino)phenyl isothiocyanate, the dimethylamino group is a strong electron-donating group, which increases the electron density on the phenyl ring and subsequently influences the reactivity of the isothiocyanate moiety.

The reaction mechanism typically involves the nucleophilic addition of a lone pair of electrons from a nucleophile to the central carbon atom of the isothiocyanate group. This addition breaks the carbon-sulfur pi bond, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer or rearrangement of this intermediate yields the final stable product, most commonly a thiourea (B124793) derivative when the nucleophile is an amine.

Derivatization Reactions with Biologically Relevant Amine and Amino Acid Substrates

The high reactivity of this compound towards nucleophilic groups, such as primary and secondary amines, makes it an excellent derivatizing agent for a wide range of biologically important molecules, including amino acids and biogenic amines. These reactions are pivotal in enhancing the analytical detection and quantification of these biomolecules.

Formation of Thiourea Derivatives

The reaction of this compound with primary or secondary amines leads to the formation of stable N,N'-disubstituted thiourea derivatives. This reaction is a cornerstone of its application in bioanalytical chemistry. The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.

The synthesis of these derivatives is often straightforward and proceeds with high yields under mild conditions. For instance, the reaction of an isothiocyanate with an amine is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or tert-butanol, at room temperature. nih.gov The reaction's simplicity and efficiency allow for the creation of a diverse library of thiourea derivatives. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |

| Phenyl Isothiocyanate | Various Amines | Dichloromethane or tert-butanol | Room Temperature | N-phenyl-N'-substituted thioureas | >70 | nih.govmdpi.com |

| Benzyl Isothiocyanate | Various Amines | Dichloromethane or tert-butanol | Room Temperature | N-benzyl-N'-substituted thioureas | >70 | nih.govmdpi.com |

| Phenethyl Isothiocyanate | Various Amines | Dichloromethane or tert-butanol | Room Temperature | N-phenethyl-N'-substituted thioureas | >70 | nih.govmdpi.com |

| 1-Naphthyl Isothiocyanate | 1,2-Phenylenediamine | Dichloromethane | Reflux, 23 hours | 1-(2-aminophenyl)-3-(naphthlene-1-yl)thiourea | 63 | analis.com.my |

| 1-Naphthyl Isothiocyanate | 1,3-Phenylenediamine | Dichloromethane | Reflux, 24 hours | 1-(3-aminophenyl)-3-(naphthalene-1-yl)thiourea | 82 | analis.com.my |

| 1-Naphthyl Isothiocyanate | 1,4-Phenylenediamine | Dichloromethane | Reflux, 28 hours | 1,4-phenylene-bis[3-(α-naphthyl)thiourea] | 95 | analis.com.my |

Stable Isotope Derivatization (SID) Strategies in Bioanalytical Chemistry

Stable isotope derivatization is a powerful technique in quantitative mass spectrometry-based analysis. It involves labeling one set of samples with a light isotopic version of a derivatizing reagent and another set with a heavy isotopic version. By comparing the peak intensities of the light and heavy labeled analytes, precise relative quantification can be achieved.

This compound (DMAP-NCS) and its deuterated analogue, where the hydrogen atoms on the methyl groups are replaced with deuterium (B1214612) ([²H₄]DMAP-NCS), serve as a pair of reagents for stable isotope derivatization. The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated starting materials or through exchange reactions. nih.govclearsynth.comnih.govprinceton.edu

These reagents are particularly useful for the quantitative analysis of amine- and phenol-containing metabolites. The derivatization reaction introduces a tag that improves chromatographic retention and enhances ionization efficiency in mass spectrometry. The mass difference between the light and heavy labeled derivatives allows for their simultaneous analysis and accurate quantification.

Derivatization with DMAP-NCS is a valuable tool in metabolite identification and profiling. By tagging metabolites containing primary or secondary amine groups, their detection and structural elucidation by liquid chromatography-mass spectrometry (LC-MS) are significantly improved. nih.govnih.gov Chemical derivatization can enhance the analytical performance by improving detection sensitivity, chromatographic separation, and compound stability. researchgate.net

This strategy has been successfully applied to the quantitative analysis of various biogenic amines in food samples and other biological matrices. up.ac.zaresearchgate.netresearchgate.netnih.gov The use of stable isotope-labeled internal standards, created through derivatization with isotopic variants of DMAP-NCS, allows for the correction of matrix effects and variations in instrument response, leading to more accurate and reliable quantification of metabolites. up.ac.za

| Analytical Goal | Derivatization Reagent | Key Advantages | Application Example | Reference |

| Quantitative analysis of amine- and thiol-containing metabolites | Dimethylaminophenacyl bromide (DmPABr) and its D₆-labeled analogue | Simultaneous labeling of carboxylic acids, thiols, and amines; improved quantitation with isotope-coded derivatization. | Analysis of central carbon and energy metabolites in urine and cell lines. | nih.govresearchgate.net |

| Quantitative analysis of biogenic amines | Dansyl chloride | High sensitivity and good chromatographic separation of derivatives. | Determination of biogenic amines in biofluids as biomarkers. | nih.gov |

| Metabolite profiling | DMAP-NCS | Enhanced detection and identification of amine-containing metabolites. | Profiling of metabolites in biological samples for biomarker discovery. | researchgate.net |

Reactions with Sulfhydryl-containing Compounds

The isothiocyanate group also reacts with sulfhydryl (thiol) groups present in molecules such as the amino acid cysteine and the tripeptide glutathione (B108866). This reaction results in the formation of a dithiocarbamate (B8719985) linkage. The reactivity of isothiocyanates with thiols is pH-dependent, with the reaction being more favorable at neutral to slightly alkaline pH where the thiol group is deprotonated to the more nucleophilic thiolate anion.

The reaction of isothiocyanates with N-acetylcysteine (NAC), a common antioxidant, has been studied. Isothiocyanates can rapidly and reversibly conjugate with NAC, which can affect their cellular uptake and biological activity. clearsynth.com Similarly, isothiocyanates can form adducts with glutathione (GSH), a key intracellular antioxidant. nih.govnih.gov The formation of these adducts is an important aspect of the metabolism and detoxification of isothiocyanates in biological systems.

Indirect Derivatization of Carboxylic Acids via Analogous Reagents (e.g., N-[4-(dimethylamino)phenyl]hydrazinecarbothioamide)

While direct derivatization of carboxylic acids with this compound is not a standard approach, analogous reagents containing nucleophilic groups like hydrazines are employed for this purpose, particularly for analysis by mass spectrometry. The underlying principle involves converting the carboxylic acid into a reactive intermediate that readily couples with a tagging reagent. This indirect method enhances detection sensitivity and chromatographic performance.

A pertinent example of this strategy involves the use of derivatization agents designed for electrospray ionization-mass spectrometry (ESI-MS). Reagents such as DAABD-AE (4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole) are developed specifically to react with carboxylic acids. nih.gov The derivatization reaction is typically completed at 60°C within 30 minutes, allowing for the sensitive detection of fatty acids down to the femtomole range. nih.gov Similarly, a versatile reagent known as 4-APEBA can be used for the selective derivatization of carboxylic acids by employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent. nih.gov This highlights a general chemical strategy: a molecule containing a reactive amine or hydrazine (B178648) moiety, structurally analogous to a derivative of this compound, can serve as an effective tagging agent for carboxylic acids in analytical applications.

The process generally involves activating the carboxylic acid with a coupling agent (like EDC), which then reacts with the amino or hydrazino group of the derivatizing agent to form a stable amide or hydrazide linkage. The presence of the dimethylamino group on the phenyl ring of the tag, as in the title compound, is intended to enhance ionization efficiency in mass spectrometry, thereby improving detection limits.

Cycloaddition Reactions and Their Regioselectivity (e.g., Hetero Diels-Alder Reactions)

Isothiocyanates are versatile participants in cycloaddition reactions, where the C=S bond can act as a dienophile or part of a diene system. These reactions are crucial for constructing complex heterocyclic frameworks. The regioselectivity of these cycloadditions—the specific orientation in which the reacting molecules combine—is a key aspect dictating the final product structure.

A clear example of this reactivity is seen in the hetero-Diels-Alder cycloaddition of 2-phenyl-4-dimethylamino-1-thia-3-azabuta-1,3-diene with a chiral N-acryloyl-2-oxazolidinone. researchgate.net In this case, a molecule structurally similar to this compound is part of the diene system. The regioselectivity of such reactions can be influenced by factors like the choice of catalyst (e.g., magnesium bromide), temperature, or pressure, sometimes allowing for a reversal of selectivity. researchgate.net

Theoretical studies using Density Functional Theory (DFT) provide insight into the factors governing regioselectivity. In reactions involving aryl radicals and isothiocyanates, the radical can attack either the carbon or the sulfur atom of the N=C=S group. rsc.org DFT calculations help predict the preferred site of attack by analyzing the transition states. rsc.org Similarly, in [3+2] cycloaddition reactions involving thiocyanate (B1210189) analogues, the choice of solvent has been shown to control which regioisomer is formed selectively. chemrxiv.org This demonstrates that reaction conditions are a powerful tool for directing the outcome of cycloadditions involving the isothiocyanate functional group and its derivatives.

| Reaction Type | Reactants | Conditions | Outcome | Reference |

| Hetero Diels-Alder | 2-phenyl-4-dimethylamino-1-thia-3-azabuta-1,3-diene + chiral N-acryloyl-2-oxazolidinone | Magnesium Bromide | Leads to a single adduct | researchgate.net |

| Hetero Diels-Alder | 2-phenyl-4-dimethylamino-1-thia-3-azabuta-1,3-diene + chiral N-acryloyl-2-oxazolidinone | Thermal or High Pressure | Reversed diastereoselectivity | researchgate.net |

| [3+2] Cycloaddition | Tris-amide zirconium iodide complex + Sodium 2-phosphaethynthiolate | THF (solvent) | Forms P,P isomer regioselectively | chemrxiv.org |

| [3+2] Cycloaddition | Tris-amide zirconium iodide complex + Sodium 2-phosphaethynthiolate | Toluene (solvent) | Forms the alternative regioisomer | chemrxiv.org |

Utility in Heterocyclic Compound Synthesis

This compound is a valuable building block for the synthesis of a wide array of sulfur- and nitrogen-containing heterocyclic compounds. Its isothiocyanate group provides a reactive electrophilic carbon atom that readily engages with various nucleophiles to initiate cyclization cascades.

The 1,3,4-thiadiazole (B1197879) scaffold is a common target in medicinal chemistry, and isothiocyanates are key precursors for its synthesis. The general strategy involves the reaction of an isothiocyanate with a hydrazine derivative to form a thiosemicarbazide (B42300), which is then cyclized.

For instance, reacting an isothiocyanate with an acid hydrazide can furnish 2-substituted-1,3,4-thiadiazoles. This reaction proceeds through a thiosemicarbazide intermediate which undergoes cyclization, often promoted by a dehydrating agent like concentrated sulfuric acid. This method provides a useful route to various 1,3,4-thiadiazole derivatives.

The thiazole (B1198619) ring is another important heterocycle accessible from isothiocyanates. The Hantzsch thiazole synthesis and its variations often utilize a thiourea or thioamide, which can be derived from an isothiocyanate, as the source of the S-C-N fragment.

A common pathway involves reacting this compound with a primary amine to form a disubstituted thiourea. This thiourea can then be reacted with an α-haloketone. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the substituted thiazole ring. This multi-step, one-pot synthesis is an efficient method for producing functionally diverse thiazole derivatives.

The reaction of this compound with hydrazine or its derivatives is a straightforward and efficient method for producing 4-substituted thiosemicarbazides. The lone pair of the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the thiosemicarbazide.

These resulting thiosemicarbazides are stable intermediates that serve as precursors for thiosemicarbazones. Condensation of the thiosemicarbazide with an aldehyde or ketone results in the formation of a thiosemicarbazone, characterized by the R1R2C=N-NH-C(=S)NHR linkage. This reaction is typically carried out in an alcohol solvent, sometimes with acid catalysis.

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound | Hydrazine hydrate | 4-(4-(Dimethylamino)phenyl)thiosemicarbazide | General Reaction |

| 4-(4-(Dimethylamino)phenyl)thiosemicarbazide | Aldehyde or Ketone | Thiosemicarbazone | General Reaction |

| This compound | Acid Hydrazide, then cyclizing agent | 1,3,4-Thiadiazole derivative | General Reaction |

| This compound | Primary Amine, then α-Haloketone | Thiazole derivative | General Reaction |

Enaminocarbonyl compounds and related N,N-dimethylamino derivatives possess a nucleophilic β-carbon atom due to the electron-donating nature of the nitrogen atom. This nucleophilic center can react with the electrophilic carbon of this compound.

The reaction is expected to proceed via nucleophilic addition of the enamine to the isothiocyanate, forming a zwitterionic intermediate. This intermediate can then undergo subsequent cyclization. Depending on the specific structure of the enaminocarbonyl compound, this pathway can lead to the formation of various heterocyclic systems, such as pyrimidine (B1678525) or thiazine (B8601807) derivatives, often with the elimination of a small molecule like water or an amine. This reactivity makes this compound a useful partner in constructing six-membered heterocyclic rings from acyclic precursors.

Mechanistic Investigations of DMAP-NCS Reactions

The reactivity of isothiocyanates (R-N=C=S) is characterized by the electrophilicity of the central carbon atom, making it susceptible to attack by nucleophiles. The reaction mechanism of this compound (DMAP-NCS) is significantly influenced by the strong electron-donating character of the dimethylamino group. While specific kinetic and computational studies exclusively focused on DMAP-NCS are limited in publicly available literature, a detailed understanding of its reaction mechanisms can be inferred from extensive studies on substituted aryl isothiocyanates.

The primary reaction of DMAP-NCS involves the nucleophilic addition to the carbon atom of the isothiocyanate moiety. This process is the cornerstone for the formation of various derivatives, most notably thioureas through reaction with primary or secondary amines.

General Mechanism of Thiourea Formation

The reaction between an aryl isothiocyanate and an amine to form a N,N'-disubstituted thiourea is generally accepted to proceed via a direct nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. This attack is typically the rate-determining step. kuleuven.be The process results in a zwitterionic tetrahedral intermediate, which then rapidly undergoes a proton transfer to yield the stable thiourea product.

The presence of the 4-dimethylamino group, a powerful electron-releasing group, increases the electron density on the phenyl ring through resonance. This effect extends to the isothiocyanate group, reducing the electrophilicity of the central carbon atom. Consequently, DMAP-NCS is expected to be less reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate or phenyl isothiocyanates bearing electron-withdrawing groups. This diminished electrophilicity can lead to slower reaction rates. For instance, studies on the mechanochemical synthesis of thioureas have shown that 4-methoxyphenyl (B3050149) isothiocyanate, which has a less potent electron-donating group than the dimethylamino group, exhibits diminished electrophilicity and requires longer reaction times. nih.gov

Substituent Effects and Linear Free-Energy Relationships

The influence of substituents on the reaction rates of aryl isothiocyanates with nucleophiles can be quantified using Hammett plots. Theoretical investigations of the reactions of substituted phenyl isothiocyanates with pyridines have shown that the reaction mechanism can shift from a concerted to a stepwise process depending on the nature of the substituent. researchgate.netrsc.org

For the reaction of aryl isothiocyanates with amines, a negative value for the reaction constant (ρ) is generally expected when substituents are on the amine nucleophile, as electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction. Conversely, a positive ρ value is expected for substituents on the phenyl isothiocyanate ring, as electron-withdrawing groups enhance the electrophilicity of the carbon center, thus increasing the reaction rate.

Given that the dimethylamino group has a large negative Hammett sigma value (σp = -0.83), its presence would predict a significantly slower reaction rate compared to unsubstituted phenyl isothiocyanate. The data in the following table illustrates the expected qualitative effect of various substituents on the rate of reaction with a standard amine nucleophile, based on their Hammett sigma values.

| Substituent (X) in X-C₆H₄-NCS | Hammett Constant (σp) | Expected Relative Rate of Reaction with Amines |

| -NO₂ | 0.78 | Fastest |

| -Cl | 0.23 | Fast |

| -H | 0.00 | Reference |

| -OCH₃ | -0.27 | Slow |

| -N(CH₃)₂ | -0.83 | Slowest |

This table is illustrative and shows expected trends based on electronic effects. Actual kinetic data for DMAP-NCS were not found in the cited sources.

Acid-Catalyzed Hydrolysis

The hydrolysis of aryl isothiocyanates in acidic aqueous media provides another avenue for mechanistic investigation. Studies on the hydrolysis of various aryl and alkyl isothiocyanates in aqueous perchloric acid show that the reaction is generally favored by electron-releasing substituents. The proposed mechanism involves the addition of water to the N=C double bond. This process is believed to occur via a transition state involving simultaneous proton transfer to the nitrogen atom and nucleophilic attack by water at the carbon atom.

The electron-donating dimethylamino group in DMAP-NCS would be expected to facilitate the protonation of the nitrogen atom, thereby stabilizing the transition state and accelerating the rate of hydrolysis compared to phenyl isothiocyanate. The initial product of hydrolysis is a thiocarbamic acid, which is unstable and rapidly decomposes to the corresponding amine, 4-dimethylaminoaniline, and carbonyl sulfide.

Peptide Degradation Chemistry

In the context of peptide sequencing, the Edman degradation utilizes phenyl isothiocyanate. Mechanistic studies of this process reveal that the reaction proceeds through the formation of an intermediate 2-anilino-5-thiazolinone (B1213019) derivative following the initial nucleophilic attack of the N-terminal amino group of the peptide. scispace.com This intermediate is then cleaved from the peptide and subsequently converted to a more stable 3-phenyl-2-thiohydantoin. While DMAP-NCS is not the standard reagent for this application, its reaction would be expected to follow a similar mechanistic pathway, influenced by the electronic effects of the dimethylamino group.

Analytical Applications and Advanced Method Development Using 4 Dimethylamino Phenyl Isothiocyanate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for analyzing complex biological samples. researchgate.net Chemical derivatization with reagents like DMAP-NCS is a frequently employed strategy to further boost detection sensitivity and specificity. researchgate.net

The coupling of HPLC with mass spectrometry has become a cornerstone for the analysis of a wide range of compounds. For analytes like aliphatic amines that may exhibit poor retention on reverse-phase columns and lack a strong chromophore for UV detection, pre-column derivatization is essential. thermofisher.com DMAP-NCS reacts with primary and secondary amines to form stable phenylthiourea (B91264) derivatives. nih.gov These derivatives exhibit improved retention on reversed-phase HPLC columns and are readily detectable by mass spectrometry. nih.gov

Research has compared the applicability of several isothiocyanate reagents, including DMAP-NCS, 3-pyridyl isothiocyanate, and m-nitrophenyl isothiocyanate, for derivatizing amines prior to LC-MS/MS analysis. nih.gov Studies have shown that the resulting thiourea (B124793) derivatives are effectively separated on reversed-phase columns. nih.gov This derivatization strategy allows for the sensitive and selective determination of various amines in complex matrices.

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagent | 4-(Dimethylamino)phenyl isothiocyanate (DMAP-NCS) | nih.gov |

| Target Analytes | Primary and secondary amines (e.g., amino acids, biogenic amines) | researchgate.netthermofisher.com |

| Formed Product | Phenylthiourea derivatives | nih.gov |

| Separation Technique | Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Key Advantage | Improves chromatographic retention and introduces a readily ionizable moiety for MS detection. | thermofisher.com |

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules, making it highly compatible with HPLC. When coupled with tandem mass spectrometry (MS/MS), it provides an additional layer of selectivity and structural information. The derivatives formed by DMAP-NCS are particularly amenable to ESI-MS/MS detection. nih.gov

Upon collision-induced dissociation (CID), the thiourea structure formed between DMAP-NCS and an amine efficiently cleaves at the C-N bond. nih.gov This fragmentation pattern consistently produces a single, intense product ion corresponding to the protonated DMAP moiety. researchgate.netnih.gov This characteristic fragmentation allows for the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhancing detection sensitivity and specificity by filtering out background noise. ddtjournal.com Though comparative studies have shown other reagents like 3-pyridyl isothiocyanate may offer superior sensitivity in some cases, DMAP-NCS remains a viable and effective reagent for this purpose. nih.gov

The evolution from HPLC to Ultra-High Performance Liquid Chromatography (UHPLC) has been driven by the need for faster analysis times and higher resolution. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper peaks and significantly reduced run times without sacrificing chromatographic resolution. acs.orgnih.gov

Applying UHPLC-MS/MS to the analysis of DMAP-NCS-derivatized amines offers substantial benefits for high-throughput applications, such as in clinical metabolomics. acs.orgresearchgate.net A typical UHPLC-MS/MS method for derivatized amines can achieve robust separation of dozens of analytes in under 10 minutes. nih.gov This speed is critical for large-scale studies where hundreds or thousands of samples must be analyzed. The enhanced sensitivity and speed of UHPLC-MS/MS make it an ideal platform for quantifying DMAP-NCS labeled compounds in demanding analytical environments. acs.orgnih.govimperial.ac.uk

| Technique | Key Advantages | Application Context | Reference |

|---|---|---|---|

| HPLC-MS/MS | Robust and reliable separation and detection. | Standard analysis of derivatized amines. | nih.gov |

| UHPLC-MS/MS | Faster analysis times, higher resolution, increased throughput. | Large-scale clinical and metabolomics studies. | acs.orgnih.gov |

For highly accurate and precise quantification, stable isotope dilution (SID) coupled with LC-MS is the gold standard. This technique involves spiking a sample with a known concentration of a stable isotope-labeled version of the analyte, which serves as an internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same ionization and matrix effects, allowing for highly reliable correction of analytical variability.

In this context, a pair of isotopic reagents, DMAP-NCS and its deuterated analogue, 4-isothiocyanato-N,N-bis(methyl-[²H4])aniline ([²H4]DMAP-NCS), have been synthesized and utilized. researchgate.net In this method, the sample (e.g., amino acids in dried blood spots) is derivatized with the unlabeled DMAP-NCS, while a standard mixture of amino acids is derivatized with [²H4]DMAP-NCS to create the internal standards. researchgate.net By comparing the peak areas of the endogenous, unlabeled derivatives to their corresponding deuterated internal standards, precise quantification can be achieved, effectively compensating for matrix effects and improving the specificity of screening for amino acids. researchgate.net

A major challenge in LC-MS-based metabolomics is the variability of retention times (RT), which can shift between runs, columns, and instruments, complicating metabolite identification. nih.govresearchgate.net To overcome this, retention index (RI) systems, long used in gas chromatography, are being developed for liquid chromatography. researchgate.netnih.gov An RI converts the absolute RT of a compound into a dimensionless value relative to a set of co-injected standards.

A chemical labeling-based HPLC retention index (CL-HPLC RI) strategy has been specifically developed for amine-containing metabolites using DMAP-NCS. nih.gov In this approach, a series of DMAP-labeled fatty amines are used as calibrants to establish the RI scale. nih.gov Researchers established the RIs for over 1,000 DMAP-labeled amine metabolites in fecal samples and demonstrated that these RIs were highly reproducible across different elution gradients, columns, and instrument systems. nih.gov This strategy significantly facilitates the reliable identification of metabolites in complex biological samples like human serum by matching their RI values against an established database. nih.gov

The identification of isomeric and isobaric compounds is a significant hurdle in metabolomics, as these molecules have the same mass and often similar fragmentation patterns. Hydrogen-deuterium exchange (HDX) mass spectrometry is an emerging technique that can provide an additional layer of structural information to differentiate isomers. semanticscholar.orgnih.gov HDX-MS measures the number of labile hydrogens (those attached to heteroatoms like O, N, or S) in a molecule by observing the mass shift after exchange with deuterium (B1214612). semanticscholar.org

While not yet specifically documented for DMAP-NCS derivatives, the principles of HDX-MS are directly applicable. A technique known as hydrogen-deuterium scrambling based on chemical isotope labeling (HDS-CIL-LC-MS) has been developed to expand the utility of HDX. researchgate.net After derivatization, labile hydrogens in the original analyte can produce H-D scrambling under collision-induced dissociation (CID), which can reflect the number of labile hydrogens and help distinguish isomers with different functional groups. researchgate.net Applying this technique to amines derivatized with DMAP-NCS could allow for the discrimination of isomers. The derivatization tag itself is constant, but differences in the number and location of exchangeable protons on the original amine structure would lead to distinct mass shifts and scrambling patterns, enabling their differentiation and significantly reducing the number of potential candidates for an unknown metabolite. researchgate.net

Thin-Layer Chromatography (TLC) in Derivatization-Based Analysis

This compound (DMAPITC) and its analogs are utilized as chromophoric derivatizing agents in thin-layer chromatography (TLC), particularly for the analysis of amino acids and peptides. The primary advantage of using such reagents is the conversion of colorless analytes, like amino acids, into intensely colored derivatives that are easily visible on a TLC plate, thereby enhancing the sensitivity and simplifying the detection process.

A structurally similar reagent, 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, was developed specifically to improve the ease and sensitivity of peptide sequence analysis. nih.gov When this type of reagent reacts with the N-terminal amino acid of a peptide, it forms a colored thiocarbamoyl derivative. Subsequent treatment with acid cleaves this terminal amino acid as a colored thiohydantoin derivative, which can then be identified by chromatography. nih.govnih.gov

The key features of this TLC application include:

Direct Visualization: The resulting 4-NN-dimethylaminoazobenzene-4'-thiohydantoin derivatives of amino acids appear as distinct red spots on the TLC plate, allowing for detection down to picomole amounts without the need for additional staining agents or UV lamps. nih.govnih.gov

Chromatographic Separation: Different amino acid thiohydantoins can be effectively separated using two-dimensional chromatography on polyamide sheets, enabling their identification based on their position. nih.govnih.gov

Reaction Monitoring: A distinct color change on the plate can indicate the progression of the chemical reaction. For instance, the spot may change from purple (the reagent itself) to blue (the intermediate thiocarbamoyl derivative) and finally to red (the thiohydantoin product) after exposure to HCl vapor. nih.govnih.gov This provides a clear visual confirmation of the reaction stages.

This method offers a simple and sensitive alternative for the N-terminal analysis of dipeptides and short proteins, leveraging the visual properties conferred by the dimethylamino-substituted aromatic ring system. nih.gov

Spectroscopic Techniques for Characterization and Elucidation of Derivatives

Spectroscopic methods are indispensable for the structural confirmation of the thiourea derivatives formed from the reaction of this compound with primary and secondary amines, such as amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure of DMAPITC derivatives. The formation of the thiourea linkage (-NH-C(S)-NH-) results in characteristic signals.

In ¹H NMR spectra of related N,N'-disubstituted thioureas, the protons of the N-H groups typically appear as broad singlets in the downfield region, often above δ 8.0 ppm. nih.gov For example, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the N-H resonance was observed at δ 8.82 ppm. nih.gov The protons of the dimethylamino group (-N(CH₃)₂) usually appear as a sharp singlet further upfield. The aromatic protons on the phenyl rings show complex multiplet patterns in the aromatic region of the spectrum. mdpi.com

In ¹³C NMR spectra, the most characteristic signal is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and its resonance typically appears in the range of δ 176-180 ppm. nih.govfarmaciajournal.com For instance, the C=S resonance in N,N′-bis[2-(dimethylamino)phenyl]thiourea was found at δ 178.66 ppm, while the methyl carbons of the dimethylamino group resonated at δ 43.99 ppm. nih.gov The signals for the aromatic carbons are observed in their expected region, typically between δ 110 and 150 ppm.

Table 1: Representative NMR Data for N-Aryl Thiourea Derivatives

| Compound Moiety | Signal Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| N-H (Thiourea) | Broad Singlet | ~8.8 - 12.3 | - | nih.govmdpi.com |

| C=S (Thiocarbonyl) | Singlet | - | ~176 - 180 | nih.govfarmaciajournal.com |

| -N(CH₃)₂ | Singlet | ~2.6 | ~44.0 | nih.gov |

| Aromatic Protons | Multiplet | ~6.5 - 8.0 | - | mdpi.com |

| Aromatic Carbons | Multiple Signals | - | ~110 - 150 | mdpi.com |

The complete assignment of signals is typically achieved using a combination of 1D (¹H, ¹³C) and 2D NMR techniques such as COSY, HSQC, and HMBC. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in the thiourea derivatives of DMAPITC. The formation of the derivative introduces characteristic absorption bands while retaining signals from the parent structures.

The most significant vibrations observed in the IR spectra of these derivatives include:

N-H Stretching: The stretching vibrations of the N-H bonds in the thiourea moiety typically appear as one or more bands in the region of 3100–3400 cm⁻¹. nih.gov The exact position can be influenced by hydrogen bonding. For example, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the N-H stretch was observed at 3165 cm⁻¹. nih.gov

C=S Stretching: The thiocarbonyl (C=S) group gives rise to a characteristic absorption band. This band is often found in the range of 1140–1250 cm⁻¹. farmaciajournal.comresearchgate.net Its intensity can vary.

C-N Stretching: The stretching vibrations of the C-N bonds within the thiourea linkage are typically observed in the 1400–1550 cm⁻¹ region. researchgate.netresearchgate.net

Aromatic C-H and C=C Stretching: The spectra also show characteristic bands for the aromatic ring, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450–1600 cm⁻¹ range. ajol.info

Table 2: Key IR Absorption Bands for N-Aryl Thiourea Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3100 - 3400 | nih.gov |

| Aromatic C-H | Stretching | 3000 - 3100 | ajol.info |

| C=C (Aromatic) | Stretching | 1450 - 1600 | ajol.info |

| C-N | Stretching | 1400 - 1550 | researchgate.netresearchgate.net |

| C=S | Stretching | 1140 - 1250 | farmaciajournal.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Characterization

UV-Vis spectroscopy is used to study the electronic transitions within the DMAPITC derivatives. The 4-(dimethylamino)phenyl group acts as a strong chromophore, imparting intense color and characteristic UV-Vis absorption properties to the molecule. This group contains an electron-donating dimethylamino moiety and the phenyl ring, which form a conjugated π-system.

Upon derivatization of an amine with DMAPITC, the resulting thiourea derivative retains this chromophoric system. The position of the maximum absorbance (λmax) is sensitive to the molecular environment, including the solvent and the nature of the substituents. researchgate.net For instance, in a related compound, 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone, the λmax in methanol (B129727) was observed at 356 nm, which shifted to 374 nm upon complexation with mercury(II), demonstrating a clear bathochromic (red) shift. researchgate.net Such shifts upon reaction or changes in the chemical environment (e.g., pH) are a key feature used for characterization and quantification. researchgate.net The high molar absorptivity of these derivatives allows for sensitive detection in various analytical methods.

Comparative Studies with Other Derivatization Reagents

The performance of this compound as a derivatization agent is best understood by comparing it to other reagents used for similar purposes, most notably the industry-standard Phenyl Isothiocyanate.

Phenyl Isothiocyanate (PITC) as a Benchmark Reagent

Phenyl isothiocyanate (PITC) is a widely used and well-established reagent for the pre-column derivatization of amino acids in high-performance liquid chromatography (HPLC). nih.govspringernature.comresearchgate.net The reaction of PITC with primary and secondary amino acids under alkaline conditions yields stable phenylthiocarbamyl (PTC) derivatives. thermofisher.com These PTC-amino acids can be separated by reverse-phase HPLC and are typically detected by their UV absorbance at 254 nm. springernature.comspringernature.com This classic method, often associated with Edman degradation chemistry, is known for its reliability and ability to achieve detection limits of under 1 picomole. nih.gov

The primary distinction between DMAPITC and PITC lies in their detection properties.

PITC: PITC and its PTC derivatives are colorless. Their detection relies entirely on UV absorbance, requiring a spectrophotometric detector set to an appropriate wavelength (e.g., 254 nm). thermofisher.comspringernature.com

DMAPITC: The inclusion of the 4-(dimethylamino)phenyl group makes DMAPITC and its derivatives intensely colored. This modification serves to shift the absorbance maximum to a longer wavelength in the visible spectrum, allowing for detection by simple colorimetry or visual inspection on a TLC plate. nih.govnih.gov

The rationale for developing chromophoric isothiocyanates like DMAPITC was to enhance the ease and sensitivity of detection compared to PITC. nih.gov While PITC requires instrumentation for UV detection, the colored derivatives from DMAPITC analogs can be seen with the naked eye, which is particularly advantageous for rapid screening methods like thin-layer chromatography. nih.gov This visible color allows for direct quantification on TLC plates and simplifies the identification of N-terminal amino acids in protein sequencing without the need for more complex visualization techniques. nih.gov

Dansyl Chloride and Dabsyl Chloride in Amine Derivatization

Dansyl chloride (5-dimethylaminonaphthalene-l-sulfonyl chloride) and dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) are pivotal reagents in analytical chemistry, particularly for the pre-column derivatization of amino acids to facilitate their analysis by high-performance liquid chromatography (HPLC). scribd.comresearchgate.net This derivatization is crucial because many biogenic amines, including amino acids, lack the necessary chromophores for easy detection. scienceopen.com

Both reagents react with the primary and secondary amino groups of amino acids, yielding derivatives that are readily detectable. scribd.com The derivatization process for both is typically conducted in an aqueous-organic solvent mixture at an elevated pH and temperature. scribd.com For instance, dansylation is often carried out at a pH of 9.5–10, with incubation at temperatures ranging from 38°C to 60°C. researchgate.net Similarly, dabsylation is performed at elevated temperatures, such as 70°C for 15-30 minutes, in a buffered solution. scribd.comresearchgate.net

The resulting dansyl-amino acid adducts are intensely fluorescent and highly resistant to hydrolysis, making them suitable for sensitive detection. researchgate.net Dabsyl derivatives also offer good stability and can be detected in the visible region of the spectrum. researchgate.net A comparative study of various amine-derivatization methods highlighted that Dansyl-Cl is a versatile method, producing products with both fluorescence and high ionization efficiency. nih.gov Dabsyl-Cl was noted as a good alternative under weakly acidic and basic conditions. nih.gov

| Reagent | Typical Reaction pH | Typical Reaction Temperature | Detection Method |

| Dansyl Chloride | 9.5 - 10 | 38°C - 60°C | Fluorimetric or UV/Visible Absorption |

| Dabsyl Chloride | 8.5 - 9.5 | 70°C | UV/Visible Absorption |

Fluorescein (B123965) Isothiocyanate (FITC) and its Fluorescent Properties

Fluorescein isothiocyanate (FITC) is a derivative of the fluorescein dye, functionalized with an isothiocyanate reactive group (-N=C=S). wikipedia.org This group allows FITC to covalently bind to primary amines on biomolecules, forming a stable thiourea bond. aatbio.com This property makes it an extensively used fluorescent label for proteins, antibodies, and other amine-containing molecules in a variety of biomedical research applications. aatbio.comontosight.ai

FITC exhibits strong fluorescent properties, with excitation and emission maxima around 495 nm and 520-525 nm, respectively, which corresponds to a green emission. ontosight.airndsystems.com Its high quantum yield (approximately 0.92) contributes to its brightness, making it easily detectable. rndsystems.com However, the fluorescence of FITC is sensitive to pH changes and it is prone to photobleaching, which has led to the development of more photostable alternatives like Alexa 488. wikipedia.orgrndsystems.com

The applications of FITC are widespread and include:

Immunofluorescence: Labeling antibodies to visualize specific proteins or cellular structures under a microscope. ontosight.ai

Flow Cytometry: Identifying and sorting cells based on the presence of specific surface markers tagged with FITC-conjugated antibodies. ontosight.ai

Microscopy: Staining cellular components to gain insights into cellular structure and function. ontosight.ai

| Property | Value |

| Excitation Maximum (λex) | ~495 nm rndsystems.com |

| Emission Maximum (λem) | ~520-525 nm rndsystems.com |

| Quantum Yield (Φ) | ~0.92 rndsystems.com |

| Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ rndsystems.com |

| Reactive Group | Isothiocyanate (-N=C=S) ontosight.ai |

| Target Functional Group | Primary Amines aatbio.com |

4-(N,N-Dimethylaminoazobenzene-4'-isothiocyanate (DABITC) in Protein Sequencing

4-(N,N-Dimethylaminoazobenzene-4'-isothiocyanate (DABITC) is a chromophoric reagent developed to enhance the sensitivity and ease of peptide and protein sequence analysis, serving as an alternative to phenylisothiocyanate (PITC) in Edman degradation. nih.govnih.gov The presence of the azobenzene (B91143) group in DABITC imparts a distinct color to its derivatives, allowing for their detection in the picomolar range. nih.gov

In the sequencing process, DABITC reacts with the N-terminal amino acid of a protein or peptide. The resulting 4-N,N-dimethylaminoazobenzene-4'-thiohydantoin (DABTH) amino acid derivative is then cleaved off and can be identified. nih.govnih.gov A notable feature of this method is the color change observed during the reaction sequence: the initial purple of the reagent changes to blue upon forming the thiocarbamoyl derivative, and then to red upon conversion to the thiohydantoin derivative when exposed to HCl vapor. nih.gov

High-performance liquid chromatography (HPLC) is employed for the sensitive identification of the released DABTH-amino acids. nih.govnih.gov Methodologies have been optimized to improve the separation of all amino acid derivatives and to enhance the efficiency of the sequencing process, even in the presence of detergents like sodium dodecyl sulfate, which can, in some cases, increase the recovery of DABTHs. nih.gov Automated solid-phase sequencing using DABITC has been shown to be effective for sequencing immobilized peptides and proteins at sub-nanomole levels. nih.gov

4-Dimethylamino-1-naphthyl Isothiocyanate (DNITC)

4-Dimethylamino-1-naphthyl isothiocyanate (DNITC), also known as DANITO, is a versatile reagent utilized in various analytical and biochemical applications. chemimpex.comcymitquimica.com Its utility stems from its reactive isothiocyanate group and the fluorescent nature of the dimethylaminonaphthyl moiety.

DNITC serves as a valuable labeling agent, forming stable conjugates with proteins and nucleic acids. chemimpex.com This property is exploited in several areas:

Analytical Chemistry: It is used in chromatographic techniques for the detection and quantification of amino acids and proteins. chemimpex.com

Fluorescent Probes: DNITC is employed in the creation of fluorescent probes for cellular imaging, enabling the real-time visualization of cellular processes. chemimpex.com

Histochemistry: The compound is utilized in staining techniques for tissue samples, which enhances the visualization of cellular structures for pathological diagnosis. chemimpex.com

Its role as a reagent in the synthesis of bioactive molecules further extends its application in biochemical research, aiding in the development of new therapeutic agents. chemimpex.com

| Application Area | Specific Use of DNITC |

| Analytical Chemistry | Chromatographic detection and quantification of amino acids and proteins. chemimpex.com |

| Biochemical Research | Synthesis of bioactive molecules and creation of fluorescent probes. chemimpex.com |

| Histochemistry | Staining of tissue samples to enhance cellular visualization. chemimpex.com |

Computational and Theoretical Investigations of 4 Dimethylamino Phenyl Isothiocyanate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules. For compounds similar to 4-(Dimethylamino)phenyl isothiocyanate, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to predict their molecular structure with high accuracy. nih.gov

Structural optimization through DFT allows for the determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, in a study of symmetrical α,β-unsaturated ketones with a dimethylamino substituent, the optimized geometries were found to be in good agreement with experimental results. nih.gov

Beyond structural parameters, DFT is used to calculate various electronic properties that govern the reactivity and spectroscopic behavior of the molecule. These properties include dipole moment, polarizability, and the energies of molecular orbitals. The calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Chemical Significance

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For aromatic isothiocyanates, the HOMO and LUMO orbitals are typically distributed over the entire molecule. researchgate.net In the case of this compound, the presence of the electron-donating dimethylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing isothiocyanate group influences the LUMO energy. The analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The charge transfer characteristics within the molecule, often from the donor group to the acceptor group through the phenyl ring, can be visualized through the HOMO-LUMO distribution. nih.gov

The HOMO-LUMO energy gap is also instrumental in predicting the electronic absorption spectra of a molecule. The energy of the gap corresponds to the energy of the lowest electronic transition, which can be correlated with the wavelength of maximum absorption (λmax) in the UV-Visible spectrum. Time-dependent DFT (TD-DFT) calculations are often used to simulate the electronic spectra and assign the observed transitions. nih.gov

Table 1: Key Molecular Properties Derived from HOMO-LUMO Analysis

| Property | Description | Chemical Significance |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. Approximated as IP ≈ -EHOMO. | Indicates the molecule's ability to undergo oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. Approximated as EA ≈ -ELUMO. | Indicates the molecule's ability to undergo reduction. |

| Chemical Hardness (η) | A measure of a molecule's resistance to change in its electron distribution. Calculated as η = (ELUMO - EHOMO)/2. | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. |

| Chemical Potential (μ) | The negative of electronegativity. Calculated as μ = (EHOMO + ELUMO)/2. | Describes the escaping tendency of electrons from a molecule. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ2/(2η). | Quantifies the global electrophilic nature of a molecule. |

Prediction of Atomic Charges and Electron Density Distribution

The distribution of electron density within a molecule is fundamental to its chemical behavior, influencing properties such as polarity, reactivity, and intermolecular interactions. DFT calculations can provide a detailed picture of this distribution and predict the partial atomic charges on each atom. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to assign these charges. researchgate.netsemanticscholar.org

For a molecule like this compound, the nitrogen atom of the dimethylamino group and the sulfur atom of the isothiocyanate group are expected to have significant negative charges, making them potential sites for interaction with electrophiles or metal ions. semanticscholar.org Conversely, the carbon atom of the isothiocyanate group is likely to be electrophilic. The distribution of charges across the phenyl ring is also influenced by the substituent groups.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the electron density distribution. These maps show regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor), providing a guide to the sites of electrophilic and nucleophilic attack. nih.gov The MEP map can reveal how the electron-donating dimethylamino group and the electron-withdrawing isothiocyanate group polarize the molecule.

Molecular Modeling and Docking Studies of Derived Compounds

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the binding affinity and interaction of a small molecule (ligand) with a biological target, such as a protein or enzyme. mdpi.comnih.gov

For derivatives of this compound, molecular docking studies can be employed to explore their potential as inhibitors of specific enzymes or as ligands for receptors. For example, a study on various phenyl isothiocyanates demonstrated their potential as anticancer agents by showing favorable binding affinities to target proteins. nih.gov Similarly, docking studies on 4-Trifluoromethyl Phenyl Isothiocyanate have highlighted its potential as a potent inhibitor in breast cancer treatment. researchgate.net

The process of molecular docking involves generating a three-dimensional structure of the ligand and placing it in the binding site of the target protein. A scoring function is then used to estimate the binding energy and rank the different binding poses. The results of a docking study can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information can guide the design of new derivatives with improved binding affinity and selectivity.

Table 2: Representative Protein Targets for Docking Studies of Isothiocyanate Derivatives

| Protein Target | Therapeutic Area | Rationale for Targeting |

| Tubulin | Cancer | Isothiocyanates can bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. |

| Keap1-Nrf2 | Cancer, Inflammation | Isothiocyanates can activate the Nrf2 pathway, which is involved in antioxidant and detoxification responses. |

| Histone Deacetylases (HDACs) | Cancer | Some isothiocyanates have been shown to inhibit HDACs, which play a crucial role in gene expression. |

| Bacterial Enzymes | Infectious Diseases | Isothiocyanates can inhibit the growth of various bacteria by targeting essential enzymes. |

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers, and they can have different energies. Understanding the conformational preferences of a molecule is crucial as the biological activity and physical properties can depend on its three-dimensional shape. nih.govchemrxiv.org

For a molecule like this compound, rotation is possible around the bonds connecting the dimethylamino group and the isothiocyanate group to the phenyl ring. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. mdpi.com By calculating the relative energies of these conformers, it is possible to determine the most stable conformation and the energy barriers for interconversion between different conformers.

Studies on related molecules, such as 4′-substituted-2-ethylthio-phenylacetates, have utilized both spectroscopic techniques and theoretical calculations to perform conformational analysis. unife.it Such studies help to understand how different substituents and solvent effects can influence the conformational equilibrium. The relative populations of different conformers can be estimated from their calculated energies using the Boltzmann distribution. This information is valuable for understanding how the molecule might interact with its environment, including biological receptors.

Advanced Research Applications and Derivatization Strategies Utilizing 4 Dimethylamino Phenyl Isothiocyanate

Chemical Labeling in Omics Sciences (e.g., Metabolomics, Proteomics)

In the broad fields of metabolomics and proteomics, the comprehensive analysis of all measurable small molecules or proteins is a significant challenge. Chemical labeling is a strategy used to improve the analytical properties of target molecules. nih.gov DMAP-ITC serves as a powerful labeling agent, reacting covalently with primary and secondary amine groups found in metabolites and the N-termini of peptides. nih.govresearchgate.net This reaction introduces a tag that facilitates more sensitive and specific detection, which is crucial for the complex biological samples analyzed in omics research. nih.govliverpool.ac.uk

Metabolomic studies are generally categorized into two main approaches: untargeted and targeted analysis. nih.gov

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample to gain a comprehensive overview and discover novel biomarkers. nih.govmdpi.com The main challenge is the vast amount of data generated and the difficulty in identifying unknown compounds. nih.gov Derivatization with DMAP-ITC can aid in this process by making a broad class of amine-containing compounds more readily detectable, thus increasing the coverage of the metabolome. frontiersin.org

Targeted Metabolomics: This strategy focuses on the precise measurement and quantification of a specific, predefined set of metabolites. youtube.com It is often used to validate findings from untargeted studies or to investigate specific metabolic pathways. nih.gov In this context, DMAP-ITC is used to increase the sensitivity and accuracy of quantification for the specific amine-containing metabolites of interest, allowing for the detection of very low concentrations. nih.govresearchgate.net

The application of DMAP-ITC in these strategies helps to overcome inherent limitations in analytical coverage and the bias towards high-abundance molecules. nih.gov

Derivatization for Enhanced Mass Spectrometry Detection and Signal Optimization